(2,4,5-Trimethoxyphenyl)methanol

Catalog No.
S753953
CAS No.
30038-31-4
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4,5-Trimethoxyphenyl)methanol

CAS Number

30038-31-4

Product Name

(2,4,5-Trimethoxyphenyl)methanol

IUPAC Name

(2,4,5-trimethoxyphenyl)methanol

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3

InChI Key

XJNCXXBIDXLPMG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CO)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1CO)OC)OC

Oxidation of 2,4,5-trimethoxybenzyl alcohol in the presence of laccase yields a dimeric compound.

(2,4,5-Trimethoxyphenyl)methanol (CAS 30038-31-4) is a highly electron-rich benzylic alcohol utilized as a specialized building block in advanced organic synthesis, biocatalysis, and liquid-phase peptide manufacturing. Characterized by its specific 2,4,5-trimethoxy substitution pattern, this compound exhibits an exceptional ability to stabilize benzylic carbocations and radical cations. In industrial and laboratory procurement, it is primarily sourced as a high-purity precursor for phosphonium ylides in Wittig olefinations, a high-affinity substrate for peroxidase-mediated biotransformations, and a highly reactive precursor for colorimetric hydrophobic benzyl alcohol (HBA) tags. Its value proposition lies in its rapid reaction kinetics and specific oxidative dimerization pathways, which strictly differentiate it from more common isomers like 3,4,5-trimethoxybenzyl alcohol [1].

Substituting (2,4,5-Trimethoxyphenyl)methanol with its widely available isomer, 3,4,5-trimethoxybenzyl alcohol, or simpler analogs like 2,4-dimethoxybenzyl alcohol, fundamentally alters reaction pathways and kinetics. The 2,4,5-substitution pattern provides optimal electron donation to stabilize intermediate species during acid-triggered dealkylative coupling, reducing reaction times from hours to exactly one minute while generating a distinct colorimetric readout [1]. Furthermore, in biocatalytic applications, generic substitution fails because enzymes like laccase process the 2,4,5-isomer into complex dimeric structures, whereas the 3,4,5-isomer and other analogs predominantly yield simple monomeric benzaldehydes[2]. Buyers procuring materials for tag-assisted synthesis or specific biocatalytic scaffolds must secure the exact 2,4,5-isomer to ensure process reproducibility and correct product distribution.

Ultra-Rapid Acid-Triggered Dealkylative Coupling for Soluble Tagging

In the development of hydrophobic benzyl alcohol (HBA) tags for liquid-phase peptide synthesis, cleavage and phase-perturbation kinetics are critical. When treated with 10% trifluoroacetic acid in dichloromethane, (2,4,5-Trimethoxyphenyl)methanol achieves complete conversion in exactly 1 minute, forming a dimer in 97% yield and producing a vivid blue color (λmax = 612 nm) for real-time visual monitoring [1]. In stark contrast, 2,3-dimethoxybenzyl alcohol shows almost no conversion and remains colorless, while 2,4-dimethoxybenzyl alcohol reacts significantly slower and produces oligomeric mixtures rather than a clean dimer [1].

Evidence DimensionAcid-triggered conversion time and yield
Target Compound Data1 minute to 100% conversion (97% dimer yield, vivid blue color)
Comparator Or Baseline2,3-dimethoxybenzyl alcohol (almost no conversion, colorless)
Quantified Difference>90% difference in conversion yield within 1 minute; distinct colorimetric vs. colorless readout
Conditions10% trifluoroacetic acid in dichloromethane at room temperature

Procuring this specific isomer enables ultra-fast, visually monitorable phase perturbation in tag-assisted liquid-phase peptide synthesis, drastically reducing cycle times.

High-Affinity Substrate Kinetics for Peroxidase-Mediated Biotransformations

For industrial biocatalysis, enzyme-substrate affinity dictates the required enzyme loading and overall process economics. In comparative oxidation studies using lignin peroxidase and horseradish peroxidase, (2,4,5-Trimethoxyphenyl)methanol demonstrated the highest apparent kcat (turnover number) with horseradish peroxidase among all tested methoxybenzyl alcohols [1]. Furthermore, it exhibited the lowest apparent Km (highest binding affinity) when oxidized by lignin peroxidase, significantly outperforming comparators like 2,3,4-trimethoxybenzyl alcohol and 2,5-dimethoxybenzyl alcohol, which showed very slow oxidation rates and required high substrate concentrations to react [1].

Evidence DimensionEnzyme binding affinity (Km) and turnover rate (kcat)
Target Compound DataLowest apparent Km (Lignin Peroxidase); Highest apparent kcat (Horseradish Peroxidase)
Comparator Or Baseline2,3,4-trimethoxybenzyl alcohol and 2,5-dimethoxybenzyl alcohol (slow oxidation, lower affinity)
Quantified DifferenceRanked 1st in kcat for HRP and 1st in Km affinity for LiP among tested methoxy-substituted analogs
ConditionsEnzymatic oxidation assays with Trametes versicolor lignin peroxidase and horseradish peroxidase

High binding affinity and turnover rates minimize the required enzyme loading in biocatalytic reactors, lowering operational costs for biotransformations.

Divergent Laccase-Mediated Dimerization vs. Aldehyde Formation

The regiochemistry of methoxy substitutions strictly controls the outcome of laccase-mediated oxidations. When (2,4,5-Trimethoxyphenyl)methanol is oxidized in the presence of laccase, the reaction pathway diverges from standard alcohol oxidation, instead yielding a complex dimeric compound via oxidative coupling . In contrast, closely related isomers such as 3,4,5-trimethoxybenzyl alcohol and 2,3,4-trimethoxybenzyl alcohol predominantly yield their corresponding monomeric methoxy-substituted benzaldehydes under identical enzymatic conditions [1].

Evidence DimensionBiocatalytic product distribution
Target Compound DataYields a dimeric compound via oxidative coupling
Comparator Or Baseline3,4,5-trimethoxybenzyl alcohol (yields monomeric benzaldehyde)
Quantified DifferenceComplete divergence in product class (dimer vs. monomer) based on substitution pattern
ConditionsOxidation in the presence of laccase enzymes

Procuring the 2,4,5-isomer provides exclusive access to biocatalytically generated dimeric scaffolds that cannot be synthesized using standard isomeric substitutes.

High-Purity Precursor Suitability for Phosphonium Ylide Generation

In the synthesis of (E)-stilbene derivatives, the choice of starting material dictates the purity of the intermediate Wittig reagent. Starting directly from (2,4,5-Trimethoxyphenyl)methanol allows for clean conversion to 2,4,5-trimethoxybenzyl phosphonium chloride via reaction with triphenylphosphine in toluene at 85-90 °C[1]. If researchers attempt to bypass the isolated alcohol by reducing 2,4,5-trimethoxybenzaldehyde directly with sodium borohydride in situ, the reaction frequently yields unwanted bis-(2,4,5-trimethoxyphenyl) methane byproducts [1].

Evidence DimensionIntermediate purity and byproduct formation
Target Compound DataClean conversion to phosphonium chloride without bis-alkylation
Comparator Or BaselineIn situ reduction from 2,4,5-trimethoxybenzaldehyde (yields bis-aryl methane byproducts)
Quantified DifferenceElimination of bis-(2,4,5-trimethoxyphenyl) methane byproduct formation
ConditionsReaction with triphenylphosphine in toluene (85-90 °C, 5-6 h)

Procuring the isolated alcohol rather than the upstream aldehyde ensures high-purity precursor generation for Wittig olefinations, eliminating costly downstream purification steps.

Soluble Tag Manufacturing for Liquid-Phase Peptide Synthesis

Directly downstream of its ultra-rapid acid-triggered dealkylative coupling properties, (2,4,5-Trimethoxyphenyl)methanol is highly suited for manufacturing hydrophobic benzyl alcohol (HBA) tags. These tags allow peptides to remain soluble in organic solvents during synthesis but precipitate upon phase perturbation, with the 2,4,5-isomer ensuring cleavage occurs in exactly one minute with a distinct colorimetric readout [1].

Biocatalytic Production of Dimeric Scaffolds

Because laccase-mediated oxidation of this specific compound diverges from standard aldehyde formation to yield dimeric structures, it is an ideal precursor for green-chemistry synthesis of complex dimeric libraries. This application is highly relevant for materials science and pharmaceutical discovery programs seeking novel biphenyl or diphenyl ether scaffolds .

Wittig Precursor for Bioactive (E)-Stilbenes

Due to its clean conversion profile, (2,4,5-Trimethoxyphenyl)methanol is the preferred starting material for synthesizing 2,4,5-trimethoxybenzyl phosphonium chloride. This intermediate is critical for the downstream Wittig olefination used to manufacture bioactive (E)-stilbenes, particularly in the development of novel antifungal agents where avoiding bis-alkylation byproducts is essential for high overall yields [2].

XLogP3

1.1

Wikipedia

(2,4,5-trimethoxyphenyl)methanol

Dates

Last modified: 08-15-2023

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